molecular formula C16H30N2O4 B6363272 Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate CAS No. 1253527-84-2

Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate

Cat. No. B6363272
CAS RN: 1253527-84-2
M. Wt: 314.42 g/mol
InChI Key: WMLVCAHALABTGN-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate is a synthetic compound. It contains a tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of a BOC group for amine protection . Common methods include stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The compound contains an ester group, which features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom . It also contains a tert-butyloxycarbonyl (BOC) group attached to an amine .


Chemical Reactions Analysis

The BOC group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .

Mechanism of Action

The mechanism of action for the BOC group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

properties

IUPAC Name

ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-5-21-13(19)11-17-12-16(9-7-6-8-10-16)18-14(20)22-15(2,3)4/h17H,5-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLVCAHALABTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1(CCCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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